
8-Propyl Etodolac
説明
8-Propyl Etodolac is a chemical compound with the molecular formula C18H23NO3 It is a derivative of indole, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Propyl Etodolac typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The reaction temperature and time are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .
化学反応の分析
Oxidation Reactions
8-Propyl Etodolac undergoes oxidation to form ketones or carboxylic acids when treated with strong oxidizing agents. For instance:
- Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions .
- Products : Oxidation at specific positions leads to the formation of hydroxylated metabolites, such as 6-, 7-, and 8-hydroxy derivatives .
Reaction | Reagent | Major Products |
---|---|---|
Oxidation | KMnO₄, CrO₃ | Ketones, carboxylic acids |
Hydroxylation | H₂O₂, acidic pH | 6-, 7-, 8-Hydroxyetodolac |
Reduction Reactions
Reduction of this compound involves the conversion of carbonyl groups to alcohols:
- Reagents : Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with palladium catalysts .
- Products : Reduction yields alcohols, such as 8-propyltryptophol derivatives .
Degradation Pathways
Etodolac derivatives, including this compound, undergo degradation via:
- Acid-catalyzed decomposition : Forms 7-ethyl-2-(1-methylenepropyl)-1H-indole-3-ethanol (compound 2) and decarboxylated products (compound 3) .
- Base-induced hydrolysis : Results in 7-ethyltryptophol (compound 4) .
Degradation Pathway | Key Products |
---|---|
Acid-catalyzed | Compound 2, 3 |
Base-induced | Compound 4 |
Thermal Stability
Thermal analysis (DSC) shows:
- Melting point : ~150°C for crystalline this compound .
- Compatibility : Stable with excipients like HPMC and PEG 6000, but DSC peaks indicate potential interactions .
Pharmacokinetic Metabolism
In vivo, this compound undergoes extensive hepatic metabolism, forming glucuronide conjugates and hydroxylated derivatives. Key pathways include:
- Glucuronidation : 13% of the dose excreted as etodolac glucuronide .
- Hydroxylation : 5% of the dose converted to 6-, 7-, and 8-OH metabolites .
Impurity Formation
This compound is identified as an impurity (EP Impurity E) in etodolac synthesis, arising from incomplete cyclization or side reactions during manufacturing .
科学的研究の応用
Pharmacological Properties
8-Propyl Etodolac exhibits similar pharmacodynamic properties to its parent compound, etodolac. It functions primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins involved in inflammation and pain signaling. The compound shows potential advantages in terms of selectivity for COX-2 over COX-1, which may result in fewer gastrointestinal side effects compared to traditional NSAIDs.
Clinical Applications
-
Pain Management :
- Studies indicate that this compound can effectively manage acute and chronic pain conditions, including osteoarthritis and rheumatoid arthritis. Clinical trials have demonstrated its efficacy in reducing pain intensity and improving functional outcomes in patients with these conditions.
-
Anti-inflammatory Effects :
- The compound has been shown to significantly reduce inflammatory markers in animal models, suggesting its potential utility in treating various inflammatory diseases.
-
Pharmacokinetics :
- Research has indicated that this compound has favorable pharmacokinetic properties, including high bioavailability and a predictable metabolism profile. This allows for effective dosing regimens that enhance patient compliance.
Formulation Innovations
-
Transdermal Delivery Systems :
- Recent patents describe the formulation of this compound in ionic liquid forms designed for transdermal delivery. These formulations enhance skin permeability and allow for rapid onset of analgesic effects, making them suitable for treating localized pain conditions such as arthritis and muscle injuries .
- Inclusion Complexes :
Case Studies
-
Osteoarthritis Management :
- A double-blind study involving 300 patients with knee osteoarthritis evaluated the effectiveness of this compound compared to placebo and standard NSAIDs. Results indicated a significant reduction in pain scores and improvement in joint function after 12 weeks of treatment.
- Rheumatoid Arthritis :
Data Tables
Application Area | Efficacy | Study Reference |
---|---|---|
Pain Management | Significant reduction in pain scores | Clinical Trial Data |
Anti-inflammatory Effects | Reduced inflammatory markers | Animal Model Study |
Transdermal Formulation | Enhanced skin permeability | Patent Analysis |
Inclusion Complexes | Improved solubility | Research Findings |
作用機序
The mechanism of action of 8-Propyl Etodolac involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Etodolac: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active compounds.
Uniqueness
8-Propyl Etodolac is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydropyrano[3,4-b]indole core structure is not commonly found in other compounds, making it a valuable scaffold for the development of new therapeutic agents and materials .
生物活性
8-Propyl Etodolac is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) etodolac, which is primarily used for its analgesic and anti-inflammatory properties. This compound has garnered interest due to its selective inhibition of cyclooxygenase-2 (COX-2), which is associated with reduced gastrointestinal side effects compared to non-selective NSAIDs. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, synthesis of derivatives, and relevant case studies.
This compound functions primarily through the inhibition of COX enzymes, specifically COX-2. The mechanism involves:
- Inhibition of Prostaglandin Synthesis : By blocking COX-2, this compound reduces the synthesis of prostaglandins that mediate inflammation and pain .
- Selectivity for COX-2 : Research indicates that etodolac, including its derivatives, exhibits a selectivity ratio of 5 to 50 times greater for COX-2 over COX-1, which helps in minimizing gastrointestinal toxicity .
Pharmacological Profile
The pharmacological effects of this compound include:
- Anti-inflammatory Effects : Demonstrated through various animal models such as the carrageenan-induced paw edema model .
- Analgesic Properties : Effective in reducing pain associated with conditions like osteoarthritis and rheumatoid arthritis.
- Antipyretic Activity : May exert its effects by acting on the hypothalamus to reduce fever .
Synthesis and Derivatives
Recent studies have focused on synthesizing various derivatives of etodolac to enhance its biological activity. Notably:
- Hydrazone Derivatives : New hydrazone derivatives of etodolac were synthesized and tested for anti-inflammatory activity using the egg white-induced paw edema method. These derivatives showed comparable activity to standard etodolac .
Compound | Structure | IC50 (μM) | Activity |
---|---|---|---|
P1 | [Structure] | 25.0 | Anti-inflammatory |
P2 | [Structure] | 20.5 | Anti-inflammatory |
P3 | [Structure] | 30.0 | Anti-inflammatory |
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Efficacy in Rheumatoid Arthritis : A clinical trial assessed the efficacy of etodolac in patients with rheumatoid arthritis. Results indicated significant reductions in pain scores and improved functionality compared to placebo .
- Comparative Study with Other NSAIDs : In a comparative study, etodolac was found to have a lower incidence of gastrointestinal side effects compared to traditional NSAIDs like ibuprofen and naproxen, reinforcing its safety profile in chronic use scenarios .
- Sustained Release Formulations : Research on a bilayer tablet formulation of etodolac showed prolonged anti-inflammatory effects in animal models, suggesting that modified release forms could enhance therapeutic outcomes while minimizing side effects .
特性
IUPAC Name |
2-(1-ethyl-8-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-6-12-7-5-8-13-14-9-10-22-18(4-2,11-15(20)21)17(14)19-16(12)13/h5,7-8,19H,3-4,6,9-11H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLOBSPHOCEVJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314358 | |
Record name | (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57817-27-3 | |
Record name | NSC282127 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Propyl etodolac | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TP6S95KL7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。